molecular formula C8H14ClN B13461976 4-Ethynyl-4-methylpiperidine hydrochloride

4-Ethynyl-4-methylpiperidine hydrochloride

Cat. No.: B13461976
M. Wt: 159.65 g/mol
InChI Key: IPICINFJUUPDGR-UHFFFAOYSA-N
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Description

4-Ethynyl-4-methylpiperidine hydrochloride is an organic compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethynyl group and a methyl group attached to the piperidine ring

Preparation Methods

Chemical Reactions Analysis

4-Ethynyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynyl-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

4-Ethynyl-4-methylpiperidine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

4-ethynyl-4-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8(2)4-6-9-7-5-8;/h1,9H,4-7H2,2H3;1H

InChI Key

IPICINFJUUPDGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C#C.Cl

Origin of Product

United States

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